molecular formula C14H10FN3OS B2632581 N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-67-1

N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2632581
CAS No.: 851978-67-1
M. Wt: 287.31
InChI Key: FEDATZFQOYUNTB-UHFFFAOYSA-N
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Description

N'-(4-Fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole-derived hydrazide compound characterized by a fluorine substituent at the 4-position of the benzothiazole ring and a benzohydrazide moiety. This structure combines the aromatic heterocyclic features of benzothiazole with the hydrazide functional group, which is known for its versatility in medicinal chemistry.

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDATZFQOYUNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the fluorine atom enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares a benzothiazole-hydrazide scaffold with several derivatives. Key structural variations among analogs include:

  • Substituents on the benzothiazole ring : Fluorine at the 4-position (target compound) vs. sulfonyl (e.g., 2-[2-(4-fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole in ) or chlorine/nitro groups in benzimidazole hybrids ().
  • Hydrazide modifications : The benzohydrazide group in the target compound contrasts with sulfonylhydrazides () or hydrazones (e.g., N′-(substituted benzylidene) derivatives in ).
Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Key Features
N'-(4-Fluoro-1,3-benzothiazol-2-yl)benzohydrazide Benzothiazole + benzohydrazide 4-F on benzothiazole Aromatic heterocycle with hydrazide
2-[2-(4-Fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole Benzothiazole + sulfonylhydrazide 4-F-benzenesulfonyl Enhanced solubility via sulfonyl
5a () Benzimidazole + benzohydrazide 6-Cl, 2,4-dichlorobenzylidene Cytotoxicity via hydrazone linkage
C8 () Pyrrolyl benzohydrazide 3-Cl, 4-(1H-pyrrol-1-yl) Hybrid scaffold for dual activity

Anticancer Activity

  • Target Compound: Limited direct data, but benzothiazole-hydrazide hybrids are reported to inhibit tubulin polymerization () and target VEGFR-2 or Bcl-2/Bcl-xL pathways ().
  • Analogs: Benzimidazole-Benzohydrazides (): Compounds 5a and 5b showed IC50 values of 0.0316 µM against human lung adenocarcinoma (A549), outperforming cisplatin (IC50: 0.045–0.052 µM). Fluorine and chloro substituents enhanced cytotoxicity . Pyrrolyl Benzohydrazides (): Compound C8 inhibited A549 (lung cancer) and HepG2 (liver cancer) cells, with apoptosis induction via cell cycle arrest .

Enzyme Inhibition

  • Cholinesterase Inhibition : Benzohydrazides with ortho-substituted sulfonamide moieties () showed IC50 values <10 µM for AChE/BChE, relevant to Alzheimer’s disease .
  • Thymidine Phosphorylase Inhibition : Oxadiazole-hydrazone hybrids () demonstrated 30-fold higher activity than 7-deazaxanthin, a reference inhibitor .

Computational Studies

  • DFT Analysis () : Fluorine and chlorine substituents on benzothiazole alter HOMO-LUMO gaps (e.g., 1-(5-Chloro-6-fluoro-benzothiazol-2-yl)hydrazine has a lower energy gap, enhancing reactivity) .
  • Molecular Docking : Pyrrolyl benzohydrazides () showed high binding affinity to tubulin and VEGFR-2, correlating with experimental cytotoxicity .

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety with a fluorine substitution and a hydrazide functional group. Its molecular formula is C13H10FN3SC_{13}H_{10}FN_3S with a molecular weight of approximately 275.33 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Target Enzyme: The primary target of this compound is the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis (M. tuberculosis).

Mode of Action: The compound inhibits DprE1 activity by binding to its active site, disrupting the enzyme's function and leading to the death of M. tuberculosis cells. This mechanism highlights its potential as an anti-tuberculosis agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against M. tuberculosis. Preliminary studies have shown that it effectively inhibits bacterial growth in vitro, suggesting its potential as a therapeutic agent for tuberculosis treatment.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It may inhibit various enzymes involved in cancer cell proliferation, making it a candidate for further investigation in oncology.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityTarget Enzyme
This compoundSignificant against M. tuberculosisModerateDprE1
4-Fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazideModerateLowUnknown
Benzothiazole DerivativesVariableHigh in some casesVarious

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including this compound. The results indicated that this compound had one of the highest inhibitory effects on M. tuberculosis compared to other derivatives tested .
  • Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit cancer cell lines by interfering with specific metabolic pathways essential for cell survival . Further research is warranted to elucidate the detailed mechanisms involved.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular structure. Its ability to penetrate cellular membranes efficiently may contribute to its biological activity.

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